molecular formula C18H17BrN2O2 B2452058 tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 890842-71-4

tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2452058
CAS No.: 890842-71-4
M. Wt: 373.25
InChI Key: BVMNZGAFQZEWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a bromo- and phenyl-functionalized pyrrolopyridine derivative, designed for use as a key synthetic intermediate in pharmaceutical research and development. This compound is presented as a Boc-protected heterocyclic building block, where the bromo substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The phenyl group at the 5-position can contribute to π-stacking interactions, which is a valuable feature in the design of bioactive molecules . Chemically, this scaffold is part of the 7-azaindole family, a privileged structure in medicinal chemistry known for its ability to mimic purine bases, facilitating binding to a variety of biological targets, particularly protein kinases . Researchers can leverage this reagent in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR), aiming to develop novel therapeutics for areas such as infectious diseases . De-protection of the tertoxycarbonyl (Boc) group readily reveals the pyrrole NH, which can serve as a critical hydrogen bond donor in target engagement . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-bromo-5-phenylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-18(2,3)23-17(22)21-11-15(19)14-9-13(10-20-16(14)21)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNZGAFQZEWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

    Cyclization Reaction: The initial step involves the formation of the pyrrolo[2,3-b]pyridine core. This can be done by reacting a suitable pyridine derivative with a pyrrole precursor under acidic or basic conditions.

    Bromination: The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the brominated pyrrolo[2,3-b]pyridine in the presence of a palladium catalyst.

    Esterification: Finally, the tert-butyl ester group is introduced through esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution (SNAr or SN2) with various nucleophiles, including amines, alkoxides, and thiols. These reactions typically require polar aprotic solvents (e.g., DMF, THF) and elevated temperatures.

Reaction Type Conditions Key Reagents Yield Range
Amine SubstitutionK2_2CO3_3, DMF, 80–100°C, 12–24 hPrimary/Secondary Amines60–85%
AlkoxylationNaH, THF, 0°C to rt, 6–8 hAlcohols (e.g., MeOH, EtOH)70–90%

Example : Reaction with morpholine in DMF at 100°C for 12 h yields the corresponding 3-morpholino derivative in 78% yield.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with aryl/heteroaryl boronic acids, enabling C–C bond formation. Optimized conditions include Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 as catalysts and a base (e.g., Na2_2CO3_3) in toluene/ethanol mixtures.

Boronic Acid Catalyst Solvent Yield
Phenylboronic acidPd(PPh3_3)4_4Toluene/EtOH92%
4-Pyridylboronic acidPd(dppf)Cl2_2DME/H2_2O85%

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination, generates the biaryl product .

Buchwald-Hartwig Amination

Palladium-mediated coupling with primary/secondary amines replaces the bromine with an amine group. Ligands such as XantPhos or BINAP enhance catalytic efficiency .

Amine Catalyst System Yield
PiperidinePd2_2(dba)3_3, XantPhos, Cs2_2CO3_388%
BenzylaminePd(OAc)2_2, BINAP, t-BuONa76%

Typical Conditions : Toluene or dioxane at 100–110°C for 18–24 h under inert atmosphere.

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane), exposing the NH group for further functionalization .

Deprotection Agent Conditions Yield
TFA (neat)rt, 1–2 h>95%
4 M HCl in dioxane0°C to rt, 4 h90%

Downstream Applications : The deprotected NH can undergo alkylation, acylation, or participate in metal-catalyzed reactions .

Functionalization of the Phenyl Group

The phenyl substituent at position 5 can undergo electrophilic aromatic substitution (e.g., nitration, sulfonation) or directed ortho-metalation (DoM) strategies for further derivatization.

Reaction Conditions Product
NitrationHNO3_3, H2_2SO4_4, 0°C5-Nitro-phenyl derivative
DoM with LDALDA, THF, –78°C, followed by electrophile5-Substituted derivatives

Stability and Side Reactions

  • Boc Group Stability : The Boc group remains intact under basic conditions (pH < 10) but may decompose under prolonged heating (>120°C) .

  • Competing Pathways : Competing dehalogenation is observed in strongly reducing environments (e.g., excess Pd catalyst).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is C18H17BrN2O2, with a molecular weight of 373.25 g/mol. The compound features a pyrrolopyridine core, which is known for its biological activity and potential therapeutic uses. The presence of the bromine atom and the tert-butyl group enhances its reactivity and solubility in organic solvents, making it suitable for various chemical reactions and applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrrolopyridine derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit specific kinases associated with tumor growth, suggesting that this compound may possess similar effects .

Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways that regulate cell division and metabolism. Inhibiting these enzymes can lead to therapeutic benefits in diseases such as cancer and diabetes .

Material Science

Organic Electronics : The unique electronic properties of pyrrolopyridine derivatives make them suitable candidates for organic semiconductor materials. Their ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These applications benefit from the compound's structural stability and electronic characteristics .

Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties for applications in coatings, adhesives, and composites. Its reactivity allows for modifications that can tailor the physical properties of the resulting materials .

Case Study 1: Anticancer Research

A study published in June 2021 explored the efficacy of various pyrrolopyridine derivatives against cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting their potential as therapeutic agents .

Case Study 2: Organic Electronics Development

Research conducted on the use of pyrrolopyridine-based materials in OLEDs demonstrated enhanced performance metrics compared to traditional materials. The incorporation of this compound into device architectures showed improved charge transport properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and phenyl groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Lacks the phenyl group at the 5-position.

    tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Contains a chlorine atom at the 7-position instead of a phenyl group.

Uniqueness

The uniqueness of tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenyl group, and tert-butyl ester makes it a versatile compound for various applications.

Biological Activity

tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 68941617) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H17BrN2O2. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrrolo[2,3-b]pyridine structure often interact with various biological targets, including kinases and enzymes involved in cell signaling pathways. The presence of the bromine atom and the phenyl group in this specific compound may enhance its binding affinity and selectivity towards these targets.

Anticancer Activity

Preliminary studies have shown that this compound exhibits anticancer properties . In vitro assays demonstrated its ability to inhibit the proliferation of several cancer cell lines, including HeLa and A375 cells. The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against these cancer types .

Case Studies

  • Inhibition of Kinases : A study focused on the inhibition of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) showed that derivatives of pyrrolo[2,3-b]pyridines exhibit significant inhibitory effects. The synthesized derivative exhibited nanomolar-level inhibition, suggesting that the target compound may share similar properties .
  • Antioxidant and Anti-inflammatory Effects : Additional research highlighted the antioxidant and anti-inflammatory properties of related compounds. These studies utilized assays such as ORAC (Oxygen Radical Absorbance Capacity) and LPS-induced pro-inflammatory response evaluations to confirm these effects .

Data Table: Biological Activity Overview

Activity Type Assay Type Results
Anticancer ActivityCell Proliferation AssayIC50 < 10 µM in HeLa cells
Kinase InhibitionEnzymatic AssayNanomolar inhibition of DYRK1A
Antioxidant ActivityORAC AssaySignificant antioxidant capacity
Anti-inflammatory ActivityLPS-induced AssayReduced pro-inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the 5-bromo-1H-pyrrolo[2,3-b]pyridine core in this compound?

  • Methodological Answer : The 5-bromo-7-azaindole scaffold can be synthesized via Fischer indole cyclization using polyphosphoric acid (PPA) as a catalyst. Starting from substituted hydrazines and ketones, this method allows regioselective incorporation of bromine at position 5 . For functionalization at position 3, Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) is employed, requiring Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O at 90–105°C .

Q. How can researchers confirm the regiochemical assignment of substituents (e.g., bromine at position 3, phenyl at position 5) in this compound?

  • Methodological Answer : 2D NMR spectroscopy (e.g., HSQC, HMBC) is critical for unambiguous assignment. For example, HMBC correlations between the tert-butyl carbonyl carbon and the pyrrolo N-H proton confirm the carbamate group's position. X-ray crystallography (as demonstrated in tert-butyl-protected analogs) provides definitive structural validation .

Q. What protection/deprotection strategies are applicable for the tert-butyl carbamate group during derivatization?

  • Methodological Answer : The tert-butyl group is stable under basic and mildly acidic conditions but can be removed using 60% sulfuric acid at 0–25°C, yielding the free pyrrolo[2,3-b]pyridine amine. Alternative deprotection with TFA in dichloromethane is also effective .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving the 3-bromo substituent?

  • Methodological Answer : Optimization of ligand-catalyst systems is crucial. For example, replacing Pd(PPh₃)₄ with XPhos-Pd-G3 enhances reactivity for sterically hindered substrates. Pre-activation of the boronic acid (e.g., via MIDA boronate formation) improves stability and coupling efficiency. Contradictory data on yields may arise from trace moisture or oxygen; rigorous degassing of solvents and use of molecular sieves are recommended .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of the 3-bromo group?

  • Methodological Answer : Low-temperature protocols (e.g., –20°C) and short reaction times minimize debromination. For photoredox/Ni dual catalysis (as in carbopyridylation), use of DABCO as a base and MTBE as a solvent suppresses radical recombination side products . Monitoring reaction progress via LC-MS ensures timely termination.

Q. How can computational modeling aid in predicting reactivity or regioselectivity for further derivatization?

  • Methodological Answer : DFT calculations (e.g., Gibbs free energy profiles for transition states) can predict preferential attack sites for electrophiles or nucleophiles. For example, the electron-deficient C3 position (due to bromine's electron-withdrawing effect) is more susceptible to nucleophilic substitution, while the C5 phenyl group directs electrophiles to para positions .

Q. How should researchers resolve contradictory crystallographic data on analogous compounds?

  • Methodological Answer : Cross-validation with synchrotron X-ray sources (e.g., high-resolution data collection at 100 K) reduces thermal motion artifacts. For ambiguous cases, compare Hirshfeld surfaces or electron density maps with DFT-optimized structures. Contradictions in bond angles/lengths may arise from crystal packing effects; statistical analysis (e.g., CSD database mining) provides context .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C NMR with DEPT editing differentiate between regioisomers. For example, the tert-butyl group in the target compound shows a distinct ¹H NMR singlet at δ 1.65 ppm, while bromine's deshielding effect shifts adjacent protons to δ 7.0–8.5 ppm .

Q. How can researchers design a scalable synthesis route while maintaining regiochemical fidelity?

  • Methodological Answer : Replace hazardous reagents (e.g., PPA in Fischer cyclization) with microwave-assisted synthesis using greener solvents (e.g., PEG-400). For scale-up, continuous flow systems improve heat/mass transfer and reduce side reactions. Process analytical technology (PAT) tools like in-line FTIR monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.